molecular formula C26H22O7 B7782921 MFCD06765061

MFCD06765061

Cat. No.: B7782921
M. Wt: 446.4 g/mol
InChI Key: OIGDCMUNHLZNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD06765061 is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of MFCD06765061 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent etherification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

MFCD06765061 has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD06765061 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s effects are mediated through its ability to bind to specific receptors and alter gene expression .

Comparison with Similar Compounds

Compared to other chromen-2-one derivatives, MFCD06765061 exhibits unique properties due to the presence of methoxy and oxoethoxy groups. Similar compounds include:

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-18-7-4-16(5-8-18)23(27)15-32-20-9-6-17-12-22(26(28)33-24(17)14-20)21-11-10-19(30-2)13-25(21)31-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDCMUNHLZNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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